molecular formula C6H6ClNO2S B2477966 2-Chloro-5-(methylsulfonyl)pyridine CAS No. 99903-01-2

2-Chloro-5-(methylsulfonyl)pyridine

Cat. No.: B2477966
CAS No.: 99903-01-2
M. Wt: 191.63
InChI Key: QGZFEPYQSVATSQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfonyl)pyridine is an organic compound with the molecular formula C6H6ClNO2S It is a chlorinated pyridine derivative, characterized by the presence of a chloro group at the second position and a methylsulfonyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methylsulfonyl)pyridine typically involves the chlorination of 5-(methylsulfonyl)pyridine. One common method includes the reaction of 5-(methylsulfonyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_6\text{NO}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_6\text{ClNO}_2\text{S} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of chlorinating agents like phosphorus oxychloride (POCl3) or phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-5-(methylsulfonyl)pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction. These reactions enable the compound to modulate various biochemical pathways, potentially leading to its observed biological activities.

Comparison with Similar Compounds

    2-Chloro-5-methylpyridine: Similar structure but lacks the sulfonyl group.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methylsulfonyl group.

    2-Chloro-5-(methoxy)pyridine: Features a methoxy group in place of the methylsulfonyl group.

Uniqueness: 2-Chloro-5-(methylsulfonyl)pyridine is unique due to the presence of both chloro and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZFEPYQSVATSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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